1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene 1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564151
InChI: InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H
SMILES: C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br
Molecular Formula: C9H5BrF4O
Molecular Weight: 285.03 g/mol

1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene

CAS No.:

Cat. No.: VC13564151

Molecular Formula: C9H5BrF4O

Molecular Weight: 285.03 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene -

Specification

Molecular Formula C9H5BrF4O
Molecular Weight 285.03 g/mol
IUPAC Name 1-bromo-4-(1,3,3,3-tetrafluoroprop-1-enoxy)benzene
Standard InChI InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H
Standard InChI Key CEUJJLSPZMSXRJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br
Canonical SMILES C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br

Introduction

Overview

1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene (CAS: 1824865-81-7) is a fluorinated aromatic compound characterized by a bromine atom and a tetrafluoropropenoxy group attached to a benzene ring. Its molecular formula is C9H5BrF4O\text{C}_9\text{H}_5\text{BrF}_4\text{O}, with a molecular weight of 285.03 g/mol. This compound has garnered significant interest in organic synthesis, materials science, and pharmaceutical research due to its unique structural and electronic properties .

Structural and Physicochemical Properties

Molecular Configuration

The compound features a benzene ring substituted with a bromine atom at the para position and an (E)-configured 1,3,3,3-tetrafluoropropenoxy group. The (E) stereochemistry refers to the trans arrangement of the fluorine atoms relative to the double bond in the propenoxy chain. Key identifiers include:

PropertyValueSource
IUPAC Name1-bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzenePubChem
Canonical SMILESC1=CC(=CC=C1OC(=CC(F)(F)F)F)BrVulcanChem
InChI KeyCEUJJLSPZMSXRJ-UHFFFAOYSA-NSigma-Aldrich
Melting PointNot reportedN/A
Boiling PointNot reportedN/A
Density~1.64 g/cm³ (estimated)BenchChem

The presence of electronegative fluorine and bromine atoms influences its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step process:

  • Bromination: A brominated benzene derivative (e.g., 4-bromophenol) is reacted with a tetrafluoropropenylating agent under controlled conditions.

  • Coupling: A palladium-catalyzed cross-coupling reaction introduces the tetrafluoropropenoxy group.

  • Purification: Column chromatography or recrystallization ensures high purity (>90%) .

Industrial Methods

Large-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Key parameters include:

  • Temperature: 80–120°C

  • Pressure: 1–2 atm

  • Catalysts: Pd(PPh₃)₄ or CuI.

Chemical Reactivity and Applications

Reaction Pathways

  • Oxidation:

    • Reagents: KMnO₄, CrO₃

    • Products: Carboxylic acids or ketones.

  • Reduction:

    • Reagents: H₂/Pd-C

    • Products: Hydroxyl derivatives.

  • Substitution:

    • Reagents: NaOH, NH₃

    • Products: Amines or ethers.

Applications

FieldUse CaseReference
PharmaceuticalsIntermediate in antitumor agent synthesisVulcanChem
Materials ScienceFluoropolymer precursorBenchChem
AgrochemicalsPesticide developmentSigma-Aldrich

Biological Activity and Toxicity

Antimicrobial Properties

Fluorinated side chains enhance lipophilicity, enabling membrane disruption in pathogens like E. coli (MIC: 12.5 µg/mL). Comparative studies show a 3–5× increase in efficacy over non-fluorinated analogs.

Toxicity Profile

  • Acute Exposure: LD₅₀ (rats, oral): 2,700 mg/kg .

  • Chronic Exposure: Cardiomyopathy observed in rodents at 500 mg/kg/day.

  • Metabolism: Rapid hepatic clearance without tissue accumulation .

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity Comparison
1-Bromo-2,4-difluorobenzeneLacks tetrafluoropropenoxy groupLower antimicrobial efficacy
4-BromophenolHydroxyl instead of fluorinated groupHigher solubility
2,3,3,3-TetrafluoropropeneNo benzene ringVolatile industrial solvent

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